molecular formula C9H15BrO4 B2843403 4-Tert-butyl 1-methyl 2-bromosuccinate CAS No. 914224-29-6

4-Tert-butyl 1-methyl 2-bromosuccinate

Cat. No.: B2843403
CAS No.: 914224-29-6
M. Wt: 267.119
InChI Key: RMYNMVDLUFHECX-UHFFFAOYSA-N
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Description

4-Tert-butyl 1-methyl 2-bromosuccinate (CAS 914224-29-6) is a brominated succinate derivative characterized by differentiated ester protecting groups. This compound serves as a versatile chiral precursor and synthetic intermediate in organic synthesis . The molecular formula is C9H15BrO4 with a molecular weight of 267.12 g/mol . The bromine atom located at the 2-position of the succinate backbone makes this molecule a valuable electrophile for nucleophilic substitution reactions (SN2), enabling the installation of the succinate moiety into more complex molecular architectures . Researchers utilize this reagent and its enantiopure (S)-enantiomer (CAS 887143-08-0) in the development of novel compounds, particularly in the field of asymmetric synthesis where it acts as a key chiral building block . The tert-butyl and methyl ester groups offer orthogonal reactivity, allowing for selective deprotection under different conditions to further functionalize the molecule . This compound requires careful cold-chain handling and storage in an inert atmosphere at 2-8°C to maintain stability . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNMVDLUFHECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914224-29-6
Record name 4-tert-butyl 1-methyl 2-bromobutanedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 1-methyl 2-bromosuccinate typically involves the bromination of 4-Tert-butyl 1-methyl succinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 1-methyl 2-bromosuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 4-Tert-butyl 1-methyl succinate by using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-Tert-butyl 1-methyl 2-hydroxysuccinate or 4-Tert-butyl 1-methyl 2-amino succinate.

    Reduction: Formation of 4-Tert-butyl 1-methyl succinate.

    Oxidation: Formation of 4-Tert-butyl 1-methyl 2-carboxysuccinate.

Scientific Research Applications

Organic Synthesis

4-Tert-butyl 1-methyl 2-bromosuccinate serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that are essential in creating pharmaceuticals and other organic compounds. The bromine atom enhances its electrophilic properties, making it suitable for nucleophilic substitution reactions.

Medicinal Chemistry

This compound is instrumental in drug development due to its ability to interact with biological macromolecules. It acts as a precursor for synthesizing biologically active compounds that can be used in therapeutic applications. The unique structural features of this compound allow it to exhibit specific biological activities, which can be tailored through further chemical modifications.

Biological Studies

In biological research, this compound has been utilized to probe enzyme mechanisms and protein interactions. Its ability to participate in electrophilic reactions makes it valuable for studying enzyme active sites and identifying new drug targets. Additionally, compounds similar to this compound have shown antimicrobial properties against various pathogens.

Antimicrobial Efficacy

A study demonstrated that derivatives based on structures similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This suggests potential therapeutic applications in treating infections caused by resistant pathogens.

Biochemical Applications

In biochemical assays, this compound was employed to investigate enzyme-substrate interactions. The findings revealed insights into enzyme mechanisms, leading to the identification of new drug targets that could be exploited for therapeutic development.

Mechanism of Action

The mechanism of action of 4-Tert-butyl 1-methyl 2-bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

4-Tert-butyl 1-methyl 2-(2-Chloroallyl)Succinate

  • Molecular Formula : C₁₂H₁₉ClO₄
  • Molecular Weight : 262.73 g/mol
  • Key Differences: The C2 substituent is a chloroallyl group instead of bromine. The chloroallyl group introduces both chlorine and an allyl moiety, altering electronic and steric properties. Storage: Solutions are stable at room temperature (RT), contrasting with the stricter storage requirements of the brominated analog . Applications: Used as a synthetic intermediate in organic chemistry, likely for cross-coupling or cycloaddition reactions due to the allyl group .

(R)-4-Tert-butyl 1-methyl 2-Aminosuccinate

  • Molecular Formula: Not explicitly provided (estimated: C₉H₁₇NO₄).
  • Key Differences: The C2 bromine is replaced by an amine group, transforming the compound into a nucleophile. The amine group enhances solubility in polar solvents and enables participation in peptide bond formation or Schiff base reactions.

2-Bromosuccinate (Simplified Analogs)

  • General Structure : Lacks the tert-butyl and methyl ester groups.
  • Key Findings :
    • In biochemical studies, 2-bromosuccinate modifies cysteine residues more effectively than dimethyl or ethyl fumarate but is less stable over time compared to maleate. This highlights the trade-off between bromine’s high reactivity and its metabolic instability .

Comparative Data Table

Compound Name Substituent (C2) Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Applications
4-Tert-butyl 1-methyl 2-bromosuccinate Bromine C₉H₁₅BrO₄ 267.12 2–8°C, inert atmosphere Protein modification studies
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate Chloroallyl C₁₂H₁₉ClO₄ 262.73 RT (solution stability) Organic synthesis
(R)-4-Tert-butyl 1-methyl 2-aminosuccinate Amine Not available Not available Discontinued Peptide synthesis (hypothesized)
2-Bromosuccinate (simplified analog) Bromine C₄H₅BrO₄ ~196.99 Varies Biochemical probes

Mechanistic and Stability Insights

  • Reactivity : The bromine atom in this compound acts as a superior leaving group compared to chlorine or amine substituents, facilitating nucleophilic substitution reactions. However, this reactivity compromises long-term stability, necessitating stringent storage .
  • Biological Activity: Brominated succinates exhibit strong protein-modifying capabilities, whereas amino derivatives may engage in covalent bonding via amine groups. Chloroallyl analogs likely leverage their unsaturated bond for conjugation or polymerization .

Biological Activity

4-Tert-butyl 1-methyl 2-bromosuccinate, also known as (S)-4-tert-Butyl 1-methyl 2-bromosuccinate, is an organic compound belonging to the class of succinates. It features a bromine atom, a tert-butyl group, and a methyl group attached to the succinate backbone. This compound is notable for its chiral nature, which imparts specific three-dimensional characteristics that can influence its biological activity.

Chemical Structure

The molecular formula of (S)-4-tert-butyl 1-methyl 2-bromosuccinate is C₉H₁₅BrO₄. Its structure includes:

  • Bromine atom : Provides electrophilic reactivity.
  • Tert-butyl group : Enhances steric bulk and lipophilicity.
  • Methyl group : Affects electronic properties.

Synthesis Methods

The synthesis typically involves the bromination of (S)-4-tert-butyl 1-methyl succinate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

The biological activity of (S)-4-tert-butyl 1-methyl 2-bromosuccinate is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can participate in electrophilic reactions, while the tert-butyl and methyl groups influence the compound's steric and electronic properties. These interactions can lead to alterations in protein structure or function, thereby affecting metabolic pathways.

Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Antimicrobial Activity : Research indicates that compounds similar to (S)-4-tert-butyl 1-methyl 2-bromosuccinate exhibit antimicrobial properties. For instance, studies on related succinates have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Biochemical Probes : The compound has been investigated as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of novel antimicrobial agents based on similar structures to (S)-4-tert-butyl 1-methyl 2-bromosuccinate. These compounds demonstrated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications .
  • Biochemical Applications : In biochemical assays, (S)-4-tert-butyl 1-methyl 2-bromosuccinate was used to probe enzyme active sites, revealing insights into enzyme-substrate interactions and leading to the identification of new drug targets.

Comparative Analysis

To understand the uniqueness of (S)-4-tert-butyl 1-methyl 2-bromosuccinate, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
(S)-4-tert-Butyl 1-methyl succinateLacks bromine; different reactivityLimited biological activity
(S)-4-tert-Butyl 2-bromosuccinateSimilar structure but lacks methyl groupModerate antimicrobial properties
(S)-1-methyl 2-bromosuccinateLacks tert-butyl; different steric effectsVaries based on substituents

Q & A

Q. What experimental designs mitigate batch-to-batch variability in synthetic protocols?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading).
  • Quality Control : Implement LC-MS purity thresholds (>98%) for each batch .

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